An In-depth Technical Guide on the Chemical Properties of 1-(3,4,5-Triethoxybenzoyl)pyrrolidine
An In-depth Technical Guide on the Chemical Properties of 1-(3,4,5-Triethoxybenzoyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited publicly available data exists for 1-(3,4,5-Triethoxybenzoyl)pyrrolidine. This guide compiles available information and provides theoretical insights based on the analysis of structurally related compounds. Further experimental validation is required for definitive characterization.
Introduction
1-(3,4,5-Triethoxybenzoyl)pyrrolidine is a chemical compound featuring a pyrrolidine ring N-acylated with a 3,4,5-triethoxybenzoyl group. The pyrrolidine scaffold is a prevalent motif in a wide array of biologically active compounds and natural products, recognized for its favorable pharmacokinetic properties. The triethoxyphenyl moiety is also found in various pharmacologically active molecules, suggesting that their combination could yield compounds with interesting biological activities. This document aims to provide a comprehensive overview of the known and predicted chemical properties of 1-(3,4,5-Triethoxybenzoyl)pyrrolidine, alongside a proposed synthetic pathway and analytical characterization methods.
Chemical Properties
| Property | Value | Source |
| IUPAC Name | (3,4,5-triethoxyphenyl)(pyrrolidin-1-yl)methanone | PubChem[1] |
| Molecular Formula | C17H25NO4 | PubChem[1] |
| Molecular Weight | 307.39 g/mol | PubChem[1] |
| Canonical SMILES | CCOC1=C(C=C(C=C1OCC)C(=O)N2CCCC2)OCC | PubChem[1] |
| InChI Key | Not Available | |
| CAS Number | Not Available | |
| Melting Point | Not Available | |
| Boiling Point | Not Available | |
| Solubility | Not Available |
Synthesis
A specific, detailed experimental protocol for the synthesis of 1-(3,4,5-Triethoxybenzoyl)pyrrolidine has not been identified in the reviewed literature. However, a standard and logical approach would be the acylation of pyrrolidine with 3,4,5-triethoxybenzoyl chloride. This method is analogous to the synthesis of similar N-benzoylpyrrolidine derivatives.
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from the commercially available 3,4,5-trihydroxybenzoic acid (gallic acid).
Figure 1: Proposed synthesis of 1-(3,4,5-Triethoxybenzoyl)pyrrolidine.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 3,4,5-Triethoxybenzoic Acid
-
To a stirred solution of 3,4,5-trihydroxybenzoic acid (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or acetone, add a base, for example, anhydrous potassium carbonate (K2CO3, >3 equivalents).
-
To this suspension, add an ethylating agent like diethyl sulfate or ethyl iodide (>3 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to a temperature between 60-80 °C and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Filter the precipitate, wash with water, and dry under vacuum to yield 3,4,5-triethoxybenzoic acid. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.
Step 2: Synthesis of 3,4,5-Triethoxybenzoyl Chloride
-
Reflux a mixture of 3,4,5-triethoxybenzoic acid (1 equivalent) and thionyl chloride (excess, e.g., 2-3 equivalents) for 2-3 hours. A catalytic amount of DMF can be added to facilitate the reaction.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 3,4,5-triethoxybenzoyl chloride. This product is often used in the next step without further purification.
Step 3: Synthesis of 1-(3,4,5-Triethoxybenzoyl)pyrrolidine
-
Dissolve pyrrolidine (1-1.2 equivalents) and a non-nucleophilic base such as triethylamine or pyridine (1.5 equivalents) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath (0 °C).
-
Add a solution of 3,4,5-triethoxybenzoyl chloride (1 equivalent) in the same anhydrous solvent dropwise to the stirred pyrrolidine solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by TLC.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 1-(3,4,5-Triethoxybenzoyl)pyrrolidine.
Figure 2: General experimental workflow for synthesis and purification.
Analytical Characterization (Predicted)
While experimental spectra are not available, the expected spectral data can be predicted based on the chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Aromatic Protons: A singlet corresponding to the two aromatic protons on the triethoxyphenyl ring is expected, likely in the range of 6.5-7.0 ppm.
-
Pyrrolidine Protons: Two multiplets corresponding to the methylene protons of the pyrrolidine ring. The protons adjacent to the nitrogen will be deshielded and are expected to appear around 3.4-3.7 ppm, while the other methylene protons should appear around 1.8-2.1 ppm.
-
Ethoxy Protons: A triplet for the methyl protons (CH₃) around 1.3-1.5 ppm and a quartet for the methylene protons (OCH₂) of the ethoxy groups around 4.0-4.2 ppm.
-
-
¹³C NMR:
-
Carbonyl Carbon: A peak in the range of 168-172 ppm.
-
Aromatic Carbons: Peaks in the aromatic region (100-160 ppm). The carbon attached to the carbonyl group will be downfield, and the oxygen-substituted carbons will also be significantly deshielded.
-
Pyrrolidine Carbons: Peaks for the methylene carbons of the pyrrolidine ring are expected between 23-50 ppm.
-
Ethoxy Carbons: Peaks for the methylene carbons (OCH₂) around 64-66 ppm and the methyl carbons (CH₃) around 14-16 ppm.
-
Infrared (IR) Spectroscopy
-
C=O Stretch: A strong absorption band characteristic of the amide carbonyl group is expected in the region of 1630-1680 cm⁻¹.
-
C-N Stretch: An absorption band for the amide C-N stretch is expected around 1200-1350 cm⁻¹.
-
Aromatic C=C Stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region.
-
C-O Stretches: Strong bands corresponding to the aryl-alkyl ether linkages are expected in the 1000-1300 cm⁻¹ region.
-
C-H Stretches: Aliphatic C-H stretching vibrations will appear just below 3000 cm⁻¹, while aromatic C-H stretches will appear just above 3000 cm⁻¹.
Mass Spectrometry (MS)
-
Molecular Ion Peak: The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ at m/z 307 or 308, respectively, corresponding to the molecular weight of the compound.
-
Fragmentation Pattern: Common fragmentation patterns would involve the cleavage of the amide bond, leading to fragments corresponding to the pyrrolidine cation and the triethoxybenzoyl cation.
Biological Activity and Signaling Pathways
There is no specific information available in the scientific literature regarding the biological activity or the mechanism of action of 1-(3,4,5-Triethoxybenzoyl)pyrrolidine. However, the constituent moieties suggest potential areas for investigation.
-
Pyrrolidine Derivatives: The pyrrolidine ring is a key component of many compounds with diverse pharmacological activities, including but not limited to, nootropic, anticonvulsant, and anti-inflammatory effects.
-
Trialkoxybenzoyl Derivatives: Compounds containing the 3,4,5-trialkoxybenzoyl group have been reported to possess various biological activities, including cardiovascular and anticancer properties. For instance, compounds with a 3,4,5-trimethoxybenzoyl group have been explored for their cardio-therapeutic effects[2].
Given the lack of specific data, a hypothetical signaling pathway that could be investigated, based on the activities of related compounds, is the Toll-like Receptor (TLR) signaling pathway, which is crucial in the inflammatory response. Certain pyrrolidine derivatives have been shown to modulate TLR signaling.
Figure 3: Hypothetical modulation of the TLR signaling pathway.
Note: This diagram is a simplified representation of a potential target pathway for investigation and is not based on experimental data for the specific compound.
Conclusion
1-(3,4,5-Triethoxybenzoyl)pyrrolidine is a compound of interest due to the presence of pharmacologically relevant structural motifs. While there is a notable absence of detailed experimental data in the public domain, this guide provides a theoretical framework for its synthesis, characterization, and potential areas of biological investigation. The proposed synthetic route is robust and based on well-established organic chemistry principles. The predicted analytical data should serve as a useful reference for researchers who undertake the synthesis and characterization of this molecule. Further experimental studies are essential to elucidate its precise chemical properties and to explore its potential pharmacological activities.
